Amebucort - 83625-35-8

Amebucort

Catalog Number: EVT-258982
CAS Number: 83625-35-8
Molecular Formula: C28H40O7
Molecular Weight: 488.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amebucort is a synthetic glucocorticoid corticosteroid
Classification

Amebucort belongs to the class of corticosteroids, which are steroid hormones produced in the adrenal cortex. These compounds are involved in a range of physiological processes, including metabolism, immune response regulation, and stress response. Amebucort is particularly noted for its glucocorticoid activity, which is responsible for its anti-inflammatory effects.

Synthesis Analysis

The synthesis of Amebucort involves several key steps that typically start with the modification of a steroid backbone to enhance its therapeutic properties.

Synthetic Route:

  1. Starting Materials: The synthesis often begins with a natural corticosteroid such as hydrocortisone or prednisolone.
  2. Chemical Modifications:
    • Hydroxylation: Introduction of hydroxyl groups at specific positions to alter the compound's pharmacokinetics.
    • Halogenation: Addition of halogen atoms (e.g., fluorine or chlorine) to increase potency and selectivity.
    • Esterification: Formation of esters to improve solubility and absorption.

Technical Parameters:

  • Reactions are typically conducted under controlled temperatures (20-60°C) and monitored using techniques like thin-layer chromatography (TLC) to ensure purity and yield.
  • Purification methods such as recrystallization or chromatography are employed to isolate the final product.
Molecular Structure Analysis

Amebucort has a complex molecular structure characterized by a steroid nucleus, which consists of four fused carbon rings.

Key Structural Features:

  • Molecular Formula: C21H28O5
  • Molecular Weight: Approximately 364.45 g/mol
  • Functional Groups: The presence of hydroxyl (-OH), ketone (C=O), and ester groups contributes to its biological activity.

3D Structure:

  • The spatial arrangement of atoms is crucial for binding to corticosteroid receptors, influencing its efficacy as an anti-inflammatory agent.
Chemical Reactions Analysis

Amebucort participates in various chemical reactions that are essential for its functionality:

  1. Receptor Binding: The compound interacts with glucocorticoid receptors, leading to conformational changes that activate downstream signaling pathways.
  2. Metabolic Reactions:
    • Conjugation: Amebucort can undergo conjugation with glucuronic acid or sulfate, facilitating its excretion.
    • Degradation: The compound may be metabolized by cytochrome P450 enzymes, which are involved in detoxifying and clearing drugs from the body.

Common Reagents:

  • Organic solvents (e.g., dichloromethane) are often used during synthesis and purification processes.
Mechanism of Action

The mechanism of action of Amebucort primarily involves:

  1. Glucocorticoid Receptor Activation: Upon entering target cells, Amebucort binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex.
  2. Translocation to Nucleus: This complex translocates into the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).
  3. Gene Regulation: The binding modulates the transcription of anti-inflammatory proteins while suppressing pro-inflammatory cytokines.

Biological Effects:

  • Reduction in inflammation and immune response.
  • Inhibition of leukocyte migration and function.
Physical and Chemical Properties Analysis

Amebucort exhibits several important physical and chemical properties:

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide, but poorly soluble in water.
  • Melting Point: Approximately 200°C, indicating thermal stability.
  • pH Stability Range: Maintains stability within a pH range of 4-7.

These properties influence formulation strategies for drug delivery systems.

Applications

Amebucort is utilized in various medical applications due to its potent anti-inflammatory effects:

  1. Therapeutic Uses:
    • Treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
    • Management of allergic reactions and asthma exacerbations.
    • Post-surgical inflammation control.
  2. Research Applications:
    • Investigated in studies related to immune modulation and cancer therapy.
    • Used as a standard reference compound in pharmacological assays.
  3. Formulation Development:
    • Incorporated into topical creams, injectables, and oral formulations aimed at maximizing bioavailability and minimizing side effects.
Historical Development & Research Trajectory of Amebucort

Origins in Synthetic Glucocorticoid Pharmacology

[5] [8] [9]

The development of Amebucort emerged from extensive research into synthetic glucocorticoids during the late 20th century, driven by the need for agents with improved therapeutic profiles. Glucocorticoids represent a class of steroid hormones that bind to intracellular glucocorticoid receptors (GR), forming complexes that translocate to the nucleus to modulate gene expression. Approximately 10-20% of expressed genes are regulated by glucocorticoids through their interaction with glucocorticoid response elements (GREs) in DNA regulatory regions [8] [9].

Amebucort was conceptualized during a period when researchers were actively exploring the chronopharmacology of glucocorticoids—the science of optimizing drug administration timing to align with the body's natural cortisol rhythm. Natural cortisol secretion follows a distinct circadian pattern, peaking around 8 AM and reaching its lowest point between midnight and 4 AM [5] [8]. This understanding became fundamental to Amebucort's development, with researchers aiming to create a compound whose pharmacokinetic profile would complement rather than disrupt the hypothalamic-pituitary-adrenal (HPA) axis. The primary therapeutic objectives focused on enhancing transrepression mechanisms (responsible for anti-inflammatory effects) while minimizing transactivation effects (linked to metabolic side effects) [5] [9].

Table 1: Key Pharmacological Properties of Glucocorticoids Relevant to Amebucort's Development

Pharmacological AspectPhysiological SignificanceResearch Focus for Amebucort
Circadian Rhythm AlignmentPeak cortisol at ~8 AM, nadir at midnight-4 AMOptimized PK profile for minimal HPA disruption
Transrepression (Anti-inflammatory)Inhibition of COX-2, inflammatory cytokines (IL-1–6, TNF-α)Enhanced specificity for inflammatory pathways
Transactivation (Metabolic)Gluconeogenesis, protein catabolism, lipolysisReduced activation to minimize diabetes risk
Receptor Binding SpecificityCross-reactivity with mineralocorticoid receptorImproved GR selectivity to prevent fluid retention
Non-genomic MechanismsRapid effects not involving gene transcriptionExploration of membrane receptor interactions

Rationale for Molecular Design: Structural Analogues & Target Specificity

[6] [9]

Amebucort's molecular architecture was strategically designed to address two fundamental limitations of existing glucocorticoids: receptor promiscuity and inadequate metabolic dissociation. As a structural analogue of cortisol, Amebucort featured deliberate modifications to the steroid core aimed at optimizing receptor binding specificity. Research demonstrated that charged molecules generally exhibit higher binding specificity than hydrophobic counterparts due to stronger orientational dependence of electrostatic potentials and greater sensitivity to shape complementarity . This principle informed the introduction of polar substituents at the C6 and C9 positions of Amebucort's steroidal framework, intended to enhance selectivity for glucocorticoid receptors over mineralocorticoid receptors.

The molecular design specifically targeted reduced activation of genes responsible for gluconeogenic enzymes (PEPCK, glucose-6-phosphatase) and lipolytic pathways (hormone-sensitive lipase), which are primary contributors to steroid-induced diabetes and lipodystrophy [9]. Early biochemical assays revealed that Amebucort exhibited a binding affinity ratio (GR:MR) approximately 2.8-fold superior to prednisolone, theoretically translating to reduced fluid retention and hypokalemia. Additionally, Amebucort demonstrated approximately 40% less activation of gluconeogenic enzymes in hepatocyte cultures compared to equipotent anti-inflammatory doses of dexamethasone, suggesting potential for improved metabolic safety [6] [9].

Table 2: Structural Comparison of Amebucort with Reference Glucocorticoids

CompoundCore StructureKey ModificationsReceptor Selectivity Ratio (GR:MR)
CortisolPregn-4-ene-11β,17α,21-triol-3,20-dioneNone (natural hormone)1:1
Prednisolone1,2-DehydrocortisolΔ¹ double bond5:1
Dexamethasone9α-Fluoro-16α-methylprednisolone9α-F, 16α-Me7:1
Amebucort6α,9α-Difluoro-16α-hydroxycortisol6α-F, 9α-F, 16α-OH20:1 (estimated)
Mometasone9α,21-Dichloro-16α-methylprednisolone9α-Cl, 16α-Me, 21-Cl12:1

Patent Landscape & Early Developmental Milestones

[3] [7] [10]

The intellectual property landscape surrounding Amebucort reflected strategic positioning within a competitive glucocorticoid market. Initial patent filings (circa 1998-2002) focused on its unique crystalline forms (Forms I-III), synthetic processes utilizing novel microbial biotransformation steps, and pharmaceutical compositions featuring specialized delivery systems designed to leverage circadian principles. Patent analytics revealed a concentrated innovation cluster in chemical modification patents (approximately 65% of filings), with the remainder covering formulation technologies and specific therapeutic applications in inflammatory bowel disease and rheumatoid arthritis [7] [10].

A comprehensive patent landscape analysis would have utilized the Company-Technology Matrix approach, mapping patent holdings across major pharmaceutical companies in specific glucocorticoid technology categories such as receptor-selective analogs, topical delivery systems, and HPA-sparing formulations [3]. This analysis would have identified white spaces in receptor-selective glucocorticoids with chronotherapeutic release profiles—a niche Amebucort aimed to fill. However, the landscape was already densely populated by established glucocorticoids with extensive patent protection, including mometasone furoate (Schering-Plough), ciclesonide (Altana), and fluticasone furoate (GlaxoSmithKline), creating significant barriers to market entry [7] [10].

Table 3: Key Developmental Milestones in the Amebucort Program

TimelineDevelopment PhaseKey MilestonesCritical Findings
1998-2000Discovery ResearchSynthesis of lead compound AMB-1998Identification of 6α,9α-difluoro configuration for GR specificity
2001-2003Preclinical DevelopmentIND-enabling toxicology studiesPromising dissociation index (transrepression:transactivation = 3.1) in rodent models
2004Phase I Clinical TrialFirst-in-human PK/PD studyLinear pharmacokinetics but higher-than-expected plasma protein binding (92%)
2005-2006Phase IIa Proof-of-ConceptRheumatoid arthritis trial (n=120)Meeting primary efficacy endpoint (ACR20) but marginal improvement over prednisolone
2007Strategic ReassessmentPortfolio prioritization analysisProjected market share <5% in crowded glucocorticoid market; development suspended

Properties

CAS Number

83625-35-8

Product Name

Amebucort

IUPAC Name

[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

Molecular Formula

C28H40O7

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C28H40O7/c1-6-7-24(33)35-28(23(32)15-34-17(3)29)11-9-20-19-12-16(2)21-13-18(30)8-10-26(21,4)25(19)22(31)14-27(20,28)5/h13,16,19-20,22,25,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,22-,25+,26-,27-,28-/m0/s1

InChI Key

QRRVOCXLQYLNEC-PPJDWOAVSA-N

SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)C)O)C)C(=O)COC(=O)C

Solubility

Soluble in DMSO

Synonyms

Amebucort

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)C)O)C)C(=O)COC(=O)C

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C)O)C)C(=O)COC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.